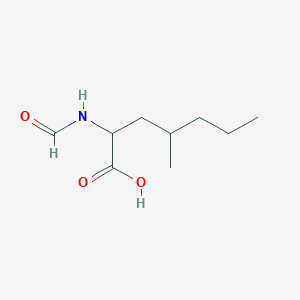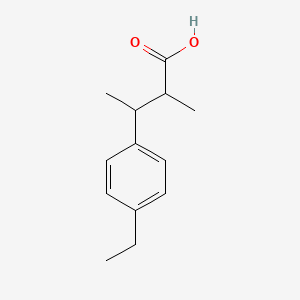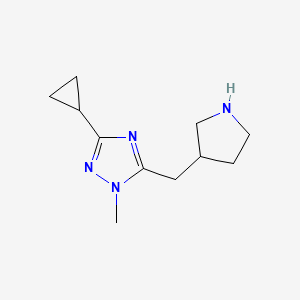
Potassium (3,3-difluorocyclohexyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. Potassium (3,3-difluorocyclohexyl)trifluoroboranuide is particularly interesting due to its unique structure, which includes a cyclohexyl ring substituted with fluorine atoms and a trifluoroborate group.
Méthodes De Préparation
The synthesis of potassium (3,3-difluorocyclohexyl)trifluoroboranuide typically involves the reaction of 3,3-difluorocyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorocyclohexylboronic acid.
Reduction: It can be reduced to yield cyclohexylboronic acid.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and transition metal catalysts like palladium or nickel. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a role in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of potassium (3,3-difluorocyclohexyl)trifluoroboranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can coordinate with transition metals, facilitating the formation of carbon-carbon bonds. This coordination is crucial in cross-coupling reactions, where the compound serves as a coupling partner to form complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
Potassium (3,3-difluorocyclohexyl)trifluoroboranuide can be compared with other organotrifluoroborates, such as:
Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with different fluorine substitution, leading to variations in reactivity and stability.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclohexyl ring, resulting in different chemical properties and applications.
Potassium methyltrifluoroborate: A simpler structure with a methyl group, used in different types of cross-coupling reactions.
The uniqueness of potassium (3,3-difluorocyclohexyl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability characteristics, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C6H9BF5K |
|---|---|
Poids moléculaire |
226.04 g/mol |
Nom IUPAC |
potassium;(3,3-difluorocyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)3-1-2-5(4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
YYULLFUMKJOKKS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCC(C1)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


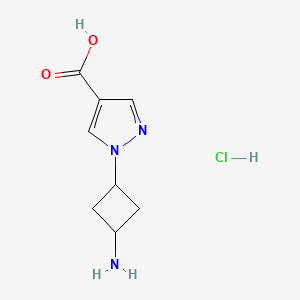
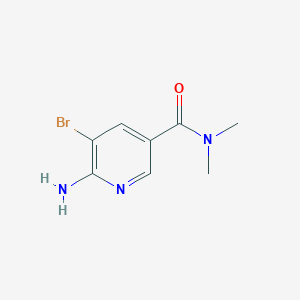
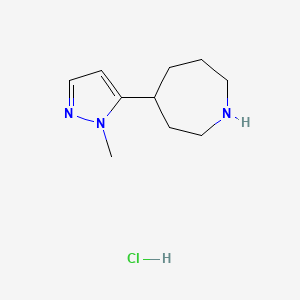
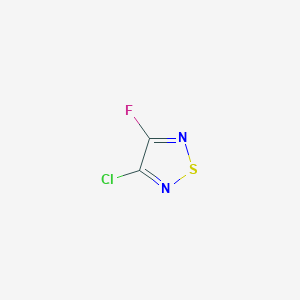

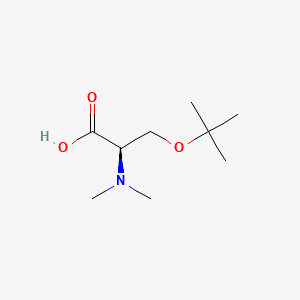
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)

